molecular formula C20H22N4O B2903982 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea CAS No. 2034370-33-5

1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea

Cat. No.: B2903982
CAS No.: 2034370-33-5
M. Wt: 334.423
InChI Key: MVRSVQGEGPCHSO-UHFFFAOYSA-N
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Description

1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a complex organic compound characterized by its pyrazole and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea typically involves multiple steps. One common approach is the reaction of 3,5-dimethyl-4-phenyl-1H-pyrazole with ethyl bromide to form the corresponding ethyl derivative, followed by reaction with phenyl isocyanate to yield the final product. The reaction conditions often require the use of a strong base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole or urea moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Substituted pyrazoles and ureas with different substituents.

Scientific Research Applications

1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea has several scientific research applications:

  • Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and analgesic agent.

  • Agriculture: It can be used as a precursor for the synthesis of herbicides and pesticides.

  • Material Science: The compound's unique structure makes it suitable for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea exerts its effects involves the interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea can be compared with other similar compounds, such as:

  • 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the phenyl group at the 4-position.

  • 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methylurea: Has a methyl group instead of a phenyl group at the urea moiety.

  • 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)urea: Contains a methoxy group on the phenyl ring.

These compounds differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

1-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-19(17-9-5-3-6-10-17)16(2)24(23-15)14-13-21-20(25)22-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRSVQGEGPCHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)NC2=CC=CC=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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